4-Chloro-3-hydroxybenzoyl chloride
CAS No.: 888731-75-7
VCID: VC2732066
Molecular Formula: C7H4Cl2O2
Molecular Weight: 191.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-Chloro-3-hydroxybenzoyl chloride is a chemical compound with the CAS number 888731-75-7. It is a derivative of benzoyl chloride, specifically modified with a hydroxyl group at the 3-position and a chlorine atom at the 4-position of the benzene ring. This compound is of interest in organic synthesis due to its reactive functional groups, which can participate in various chemical reactions to form new compounds. Synthesis of 4-Chloro-3-hydroxybenzoyl chlorideThe synthesis of 4-Chloro-3-hydroxybenzoyl chloride typically involves the reaction of 4-chloro-3-hydroxybenzoic acid with thionyl chloride in a solvent like toluene. A small amount of N,N-dimethylformamide (DMF) is often added as a catalyst to facilitate the reaction. Synthesis Steps:
Applications and Research Findings4-Chloro-3-hydroxybenzoyl chloride is primarily used as an intermediate in organic synthesis. Its reactive acyl chloride group makes it suitable for forming amides, esters, and other derivatives. While specific biological activities of this compound are not widely reported, its derivatives could potentially exhibit antimicrobial or anticancer properties, similar to other benzoyl chloride derivatives . Potential Biological Activities: |
---|---|
CAS No. | 888731-75-7 |
Product Name | 4-Chloro-3-hydroxybenzoyl chloride |
Molecular Formula | C7H4Cl2O2 |
Molecular Weight | 191.01 g/mol |
IUPAC Name | 4-chloro-3-hydroxybenzoyl chloride |
Standard InChI | InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H |
Standard InChIKey | JGUAXWJWCRHVFX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)Cl)O)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)O)Cl |
PubChem Compound | 75464818 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume